Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 853318-23-7
VCID: VC16032916
InChI: InChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3
SMILES:
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

CAS No.: 853318-23-7

Cat. No.: VC16032916

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate - 853318-23-7

Specification

CAS No. 853318-23-7
Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name diethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Standard InChI InChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3
Standard InChI Key HONHRTDNHKSZKU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C=CC(=N2)C3=CC=C(C=C3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C21H22N2O4\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{4}, with a molecular weight of 366.4 g/mol. Its core consists of a pyrrolo[1,2-b]pyridazine system—a fused bicyclic structure combining pyrrole and pyridazine rings. Key substituents include:

  • A p-tolyl group (4-methylphenyl) at the 2-position, introducing hydrophobic character.

  • Diethyl dicarboxylate moieties at the 5- and 6-positions, enhancing solubility in polar aprotic solvents.

  • A methyl group at the 7-position, modulating steric and electronic properties.

The stereoelectronic effects of these groups influence reactivity and intermolecular interactions, as evidenced by crystallographic studies of analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H22N2O4\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight366.4 g/mol
CAS Number853318-23-7
IUPAC NameDiethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
SolubilityLikely soluble in DMSO, DMF; insoluble in water

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, related pyrrolo[1,2-b]pyridazines exhibit characteristic signals in NMR and IR spectra :

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl carbons (ester groups) typically show signals around δ 165–170 ppm.

  • IR: Strong absorptions at 1720–1740 cm1^{-1} (ester C=O stretch) and 1600–1450 cm1^{-1} (aromatic C=C).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves multi-step protocols, often starting from functionalized pyridazine precursors. A generalized route includes:

  • Core Formation: Condensation of substituted pyridazines with p-tolylacetylene derivatives under acidic conditions to construct the bicyclic framework.

  • Esterification: Introduction of diethyl dicarboxylate groups via nucleophilic acyl substitution, typically using ethyl chloroformate in the presence of a base.

  • Functionalization: Methylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions.

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)
CyclocondensationHOAc, DCM, RT, 2 h65–78
EsterificationDMAD, PPh3_3, DCM, 10 min70–85
MethylationCH3_3I, K2_2CO3_3, DMF80–92

Mechanistic Insights

The cyclocondensation step proceeds via a [3+2] cycloaddition mechanism, where the pyridazine nitrogen acts as a nucleophile, attacking electrophilic carbons in the acetylene derivative. Subsequent esterification leverages the reactivity of activated carbonyl groups toward alcohol nucleophiles, with triphenylphosphine facilitating the formation of reactive intermediates .

CompoundSubstituentPanc-1 IC50_{50} (μM)MDA-MB-231 IC50_{50} (μM)
7m3-NO2_212.54 ± 0.00113.14 ± 0.005
7i3-Cl21.4 ± 0.01617.9 ± 0.014
Etoposide24.35 ± 0.00130.63 ± 0.014

Mechanistic Hypotheses

The biological activity of pyrrolo[1,2-b]pyridazines may arise from:

  • Kinase Inhibition: Interaction with ATP-binding pockets of EGFR or VEGFR, disrupting signal transduction .

  • DNA Intercalation: Planar aromatic systems inserting between DNA base pairs, inhibiting replication.

  • Apoptosis Induction: Activation of caspase-3/7 pathways via mitochondrial membrane depolarization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator